molecular formula C8H20GeO4 B1148625 Tetraethoxygermane CAS No. 1465-55-0

Tetraethoxygermane

Cat. No.: B1148625
CAS No.: 1465-55-0
M. Wt: 253
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Description

Nomenclature and Chemical Identity

This compound possesses a complex nomenclature system reflecting its multifaceted identity within organometallic chemistry. The International Union of Pure and Applied Chemistry designation identifies this compound as this compound, systematically describing its structure as a germanium atom bonded to four ethoxy groups. Alternative nomenclature includes germanium tetraethoxide, germanium ethoxide, and ethanol germanium salt, each emphasizing different aspects of the compound's chemical architecture. The compound's molecular formula C₈H₂₀GeO₄ indicates the presence of eight carbon atoms, twenty hydrogen atoms, one germanium atom, and four oxygen atoms arranged in a tetrahedral configuration around the central germanium center.

The Chemical Abstracts Service registry number 14165-55-0 provides unambiguous identification of this compound in chemical databases and literature. The compound's molecular weight measures 252.88 atomic mass units, while its linear formula representation appears as germanium bonded to four ethoxy groups, Ge(OC₂H₅)₄. The International Chemical Identifier key GXMNGLIMQIPFEB-UHFFFAOYSA-N offers a unique digital fingerprint for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System representation CCOGe(OCC)OCC clearly illustrates the compound's connectivity pattern, showing the central germanium atom surrounded by four ethoxy substituents.

Property Value Source
Molecular Formula C₈H₂₀GeO₄
Molecular Weight 252.88 g/mol
Chemical Abstracts Service Number 14165-55-0
International Chemical Identifier Key GXMNGLIMQIPFEB-UHFFFAOYSA-N
Melting Point -72°C
Boiling Point 185.5°C

Historical Context and Development

The historical development of this compound emerges from the broader narrative of organogermanium chemistry, which began with Clemens Alexander Winkler's discovery of germanium itself in 1886. Winkler, a German chemist and Professor of Inorganic Chemistry at the Freiberg Mining Academy, identified germanium while analyzing the silver-rich mineral argyrodite from the Himmelsfürst mine near Freiberg. This discovery represented the fulfillment of Dmitri Mendeleev's 1871 prediction of an element he termed "ekasilicon," which would possess properties intermediate between silicon and tin. The isolation process proved challenging due to germanium sulfide's unusual solubility characteristics, being soluble in dilute acids and water but insoluble in concentrated acids.

The first organogermanium compound, tetraethylgermane, was synthesized in 1887 by Winkler through the reaction of tetrachlorogermane with diethylzinc. However, organogermanium chemistry remained largely dormant from 1887 until 1925 due to the high cost and scarcity of germanium sources. The field experienced renewed interest in the second quarter of the twentieth century when new germanium sources were discovered, leading to significant developments in the synthesis and characterization of various organogermanium compounds. Dennis and Hance pioneered the synthesis of tetraalkylgermanes, including methyl, ethyl, propyl, and butyl derivatives in 1925, establishing foundational methodologies for organogermanium synthesis.

The development of germanium alkoxides, including this compound, gained momentum as researchers recognized their potential applications in electronics and materials science. More than half a century elapsed after germanium's isolation before its first commercial application in diodes and transistors during World War II. The compound's significance grew as scientists discovered that germanium possesses higher band gap, electron and hole mobility, and conductivity compared to silicon, making germanium-based compounds valuable for specialized electronic applications. Modern synthesis approaches for this compound typically involve controlled reactions under inert atmosphere conditions, reflecting advances in synthetic methodology and purification techniques developed throughout the twentieth century.

Significance in Organometallic Chemistry

This compound occupies a distinctive position within organometallic chemistry due to its unique structural and reactivity characteristics that differentiate it from analogous silicon and tin compounds. Structural investigations utilizing X-ray absorption fine structure spectroscopy and Raman spectroscopy have revealed that germanium alkoxides, including this compound, exist as monomeric species in solution. This monomeric nature contrasts with the tendency of some metal alkoxides to form aggregated structures, making this compound particularly suitable for applications requiring precise stoichiometric control. The compound demonstrates remarkably fast hydrolysis and condensation reactions upon water addition, a characteristic that proves advantageous in sol-gel synthesis processes where rapid gelation is desired.

The reactivity profile of this compound reveals several distinctive features that enhance its utility in organometallic synthesis. Unlike some metal alkoxides that undergo chelation reactions with acetylacetone, this compound shows no chelation behavior even after 48 hours of mixing, suggesting resistance to unwanted side reactions that could complicate synthetic procedures. When combined with prehydrolyzed silicon alkoxides, this compound maintains its structural integrity without forming mixed metal-oxygen-metal bridges, indicating orthogonal reactivity that allows for selective processing. The addition of water to mixtures containing both silicon and germanium alkoxides catalyzes rapid hydrolysis and condensation reactions, leading to the formation of germanium-oxygen-germanium homocondensation products alongside silicon-oxygen-silicon networks.

The significance of this compound extends to its role as a precursor for germanium-containing materials with specialized properties. The compound's ability to undergo controlled hydrolysis makes it valuable for producing germanium dioxide films and coatings with precise thickness and composition control. Research applications include the synthesis of mixed metal oxide systems where germanium's unique electronic properties contribute to enhanced performance characteristics. The compound's monomeric structure and predictable reactivity patterns make it an ideal starting material for developing novel organogermanium compounds through ligand exchange reactions and controlled condensation processes. Furthermore, this compound serves as a model compound for understanding the fundamental chemistry of germanium alkoxides, providing insights that inform the design of new germanium-based materials for emerging technologies.

Chemical Property Characteristic Research Finding
Molecular Structure Monomeric in solution X-ray absorption fine structure analysis
Hydrolysis Rate Very fast upon water addition Raman spectroscopy studies
Chelation Behavior No chelation with acetylacetone 48-hour mixing studies
Mixed System Behavior Maintains structural integrity with silicon alkoxides Prehydrolysis experiments
Condensation Products Germanium-oxygen-germanium homocondensation Water-catalyzed reaction studies

Properties

CAS No.

1465-55-0

Molecular Formula

C8H20GeO4

Molecular Weight

253

Origin of Product

United States

Preparation Methods

Ethanol-Based Alkoxylation

GeCl₄ reacts with excess ethanol under reflux conditions, typically at 80–100°C for 12–24 hours. The reaction proceeds via stepwise substitution:

GeCl4+4CH3CH2OHGe(OCH2CH3)4+4HCl\text{GeCl}4 + 4\text{CH}3\text{CH}2\text{OH} \rightarrow \text{Ge(OCH}2\text{CH}3\text{)}4 + 4\text{HCl}

Hydrogen chloride is removed via inert gas purging or neutralization with bases like pyridine. Yields range from 70–85%, contingent on stoichiometric control and HCl removal efficiency.

Sodium Ethoxide-Mediated Synthesis

Using sodium ethoxide (NaOCH₂CH₃) accelerates substitution by providing a stronger nucleophile:

GeCl4+4NaOCH2CH3Ge(OCH2CH3)4+4NaCl\text{GeCl}4 + 4\text{NaOCH}2\text{CH}3 \rightarrow \text{Ge(OCH}2\text{CH}3\text{)}4 + 4\text{NaCl}

This method achieves higher yields (85–92%) at milder temperatures (50–60°C) but requires anhydrous conditions to prevent hydrolysis.

Grignard Reagent Approach

Organometallic routes employ Grignard reagents (RMgX) to introduce ethoxy groups. While traditionally used for alkyl/aryl germanes, adaptations for alkoxy derivatives are documented.

Reaction with Germanium Tetrachloride

Ethoxy Grignard reagents (CH₃CH₂OMgX) react with GeCl₄ in tetrahydrofuran (THF):

GeCl4+4CH3CH2OMgXGe(OCH2CH3)4+4MgXCl\text{GeCl}4 + 4\text{CH}3\text{CH}2\text{OMgX} \rightarrow \text{Ge(OCH}2\text{CH}3\text{)}4 + 4\text{MgXCl}

This method offers precise control over substitution but faces challenges in reagent stability and byproduct removal. Yields average 65–75%.

Redistribution Reactions

The Kocheshkov redistribution enables ligand exchange between germanium compounds. For example, tetraethylgermane (Ge(C₂H₅)₄) reacts with germanium tetrachloride in the presence of Lewis acids:

Ge(C2H5)4+GeCl42Ge(OCH2CH3)2Cl2\text{Ge(C}2\text{H}5\text{)}4 + \text{GeCl}4 \rightarrow 2\text{Ge(OCH}2\text{CH}3\text{)}2\text{Cl}2

Further alkoxylation of intermediates yields Tetraethoxygermane. This method is modular but requires rigorous stoichiometric control to avoid mixed-ligand byproducts.

Acid-Catalyzed Esterification

Inspired by diboron synthesis, germanium hydroxide (Ge(OH)₄) reacts with triethyl orthoformate (HC(OCH₂CH₃)₃) under acidic conditions:

Ge(OH)4+4HC(OCH2CH3)3H+Ge(OCH2CH3)4+4HCOOCH2CH3+4H2O\text{Ge(OH)}4 + 4\text{HC(OCH}2\text{CH}3\text{)}3 \xrightarrow{\text{H}^+} \text{Ge(OCH}2\text{CH}3\text{)}4 + 4\text{HCOOCH}2\text{CH}3 + 4\text{H}2\text{O}

This green chemistry approach operates at room temperature with yields exceeding 90%, though Ge(OH)₄ availability limits scalability.

Comparative Analysis of Methods

Method Conditions Yield Advantages Challenges
Direct Alkoxylation80–100°C, 12–24 hrs70–85%Simplicity, scalabilityHCl management, prolonged reaction time
Sodium Ethoxide50–60°C, anhydrous85–92%High yield, mild conditionsMoisture sensitivity
Grignard ReagentTHF, 0–25°C65–75%Ligand precisionReagent stability, byproduct removal
Kocheshkov RedistributionLewis acid catalyst60–70%Modular ligand tuningStoichiometric control, mixed products
Acid-Catalyzed EsterificationRT, H⁺ catalyst>90%Green chemistry, high efficiencyLimited Ge(OH)₄ availability

Challenges and Recent Advances

Intermediate Separation

Stepwise substitution in direct alkoxylation generates intermediates (e.g., Ge(OCH₂CH₃)Cl₃), which are difficult to isolate due to similar volatilities. Advanced distillation techniques and chromatography are under investigation.

Catalytic Innovations

Recent studies explore Lewis acid catalysts (e.g., AlCl₃) to accelerate esterification and redistribution reactions, reducing reaction times by 30–40%.

Sustainable Approaches

Water-tolerant catalysts and bio-based ethanol sources aim to improve the environmental footprint of large-scale synthesis .

Scientific Research Applications

Microelectronics and Optoelectronics

Tetraethoxygermane serves as a precursor for the deposition of germanium-containing films used in semiconductor devices. Its ability to form germanium-oxygen bonds is crucial for creating high-purity germanium layers essential for electronic applications. The compound's reactivity allows it to be utilized in chemical vapor deposition processes, which are critical for the fabrication of microelectronic components.

Case Study:
A study demonstrated the successful use of this compound in producing high-quality germanium films via low-pressure chemical vapor deposition (LPCVD), highlighting its potential for enhancing the performance of semiconductor devices.

Sol-Gel Processes

In sol-gel chemistry, this compound is employed as an intermediate for synthesizing optical fibers and photosensitive materials. The sol-gel process allows for the creation of materials with specific optical properties, making this compound an important compound in developing advanced photonic devices.

Data Table: Sol-Gel Applications

ApplicationMaterial TypeProperties Enhanced
Optical FibersSilica-GermaniaImproved light transmission
Photosensitive MaterialsCoatingsEnhanced sensitivity to light

Catalysis

This compound is also utilized in catalysis, particularly in synthesizing various chemical compounds. Its ability to participate in hydrolysis and substitution reactions makes it a valuable reagent in organic synthesis.

Case Study:
Research indicated that this compound could effectively catalyze reactions involving carbonyl compounds, demonstrating its utility in organic synthesis pathways .

Safety and Handling Considerations

While this compound has numerous applications, it is essential to handle it with care due to its potential hazards. The compound can cause skin and eye irritation upon contact and may generate ethanol upon hydrolysis, necessitating proper safety protocols during use .

Mechanism of Action

The mechanism by which tetraethoxygermane exerts its effects is primarily through its ability to form germanium-oxygen bonds. These bonds are crucial in the formation of germanium-containing films and materials. The compound’s reactivity with water and other nucleophiles allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraethoxysilane (TEOS)

  • Structural difference : TEOS (Si(OC₂H₅)₄) replaces germanium with silicon.
  • Nanotube synthesis: Parameter TEOG-Based Ge-INTs TEOS-Based Si-INTs Diameter ~4 nm ~2 nm Length <100 nm 0.5–1 µm Aluminum dependency Single/double-walled via [Al] Less sensitive to [Al]
  • Applications: TEOS is preferred for long nanotubes, while TEOG enables concentrated nanotube suspensions for scalable applications .

Tetramethoxygermane (GET7500)

  • Structure : Ge(OCH₃)₄ (molecular weight: 196.73 g/mol) .
  • Safety : Higher flammability (HMIS 3) and health risks than TEOG .
  • Use: Limited to chemical intermediates, unlike TEOG’s role in advanced materials .

Ethyltriethoxygermane (CAS 5865-92-9)

  • Structure : C₂H₅Ge(OC₂H₅)₃ (molecular weight: 236.88 g/mol) .
  • Properties : Lower melting point (-33°C) and higher density (1.11 g/cm³) than TEOG .
  • Applications: Likely used in organometallic catalysis, contrasting TEOG’s oxide-focused roles .

Tetrabutylgermane (CAS 1067-42-1)

  • Structure : Ge(C₄H₉)₄ (molecular weight: 301.10 g/mol) .
  • Applications : Used in organic synthesis rather than materials science, reflecting the inertness of alkyl substituents compared to alkoxy groups in TEOG .

Organogermanes with Ethynyl Groups

  • Examples : Triethyl((2,4,5-trimethylphenyl)ethynyl)germane .
  • Reactivity : Ethynyl groups enable cross-coupling reactions, whereas TEOG’s alkoxide groups favor hydrolysis and oxide formation .

Germanosilicate Spin-On Glasses

  • Synergy : Blending TEOG and TEOS (45–50% GeO₂) prevents film cracking at >3000 Å thickness .
  • Process : TEOG’s larger atomic radius improves glass stability, a unique advantage over pure TEOS-based films .

Tabulated Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Distinctive Feature
Tetraethoxygermane C₈H₂₀GeO₄ 252.87 Nanotubes, spin-on glasses Larger nanotube diameter vs. TEOS
TEOS C₈H₂₀O₄Si 208.33 Nanotubes, coatings Longer nanotubes (~1 µm)
Tetramethoxygermane C₄H₁₂O₄Ge 196.73 Chemical intermediates High flammability (HMIS 3)
Ethyltriethoxygermane C₈H₂₀GeO₃ 236.88 Organometallic synthesis Low melting point (-33°C)
Tetrabutylgermane C₁₆H₃₆Ge 301.10 Organic reactions Fully alkyl-substituted structure

Q & A

Q. What are the established synthetic routes for Tetraethoxygermane (Ge(OEt)₄), and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkoxylation of germanium tetrachloride (GeCl₄) with ethanol in the presence of a base (e.g., ammonia or pyridine) to neutralize HCl byproducts. Key parameters include:

  • Stoichiometry : Excess ethanol (≥4:1 molar ratio to GeCl₄) ensures complete substitution.
  • Temperature : Controlled heating (60–80°C) prevents side reactions.
  • Solvent : Anhydrous conditions (e.g., toluene or THF) minimize hydrolysis . Post-synthesis, vacuum distillation is recommended to isolate the product, with purity verified via boiling point (∼240°C) and elemental analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural markers should be prioritized?

  • ¹H NMR : Ethoxy groups appear as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.6–3.8 ppm for CH₂).
  • ¹³C NMR : Signals at δ 18–20 ppm (CH₃) and δ 58–60 ppm (CH₂) confirm ethoxy ligands.
  • IR Spectroscopy : Strong Ge-O-C stretches near 950–1050 cm⁻¹ and absence of Ge-Cl (∼450 cm⁻¹) validate successful synthesis . Cross-referencing with mass spectrometry (m/z 252.87 for [M]⁺) enhances confidence in molecular identity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste . Despite differences in alkyl chain length, safety measures align with analogous organogermanium compounds.

Q. How does this compound compare to other alkoxygermanes (e.g., tetramethoxygermane) in terms of reactivity and stability?

Longer ethoxy chains reduce electrophilicity at the germanium center, making Ge(OEt)₄ less prone to hydrolysis than smaller alkoxy derivatives. However, steric hindrance from ethoxy groups may slow ligand-exchange reactions in coordination chemistry. Comparative TGA data (e.g., decomposition temperatures) can quantify thermal stability differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Discrepancies in NMR or IR spectra often arise from trace moisture (causing partial hydrolysis) or solvent impurities. Strategies include:

  • Drying Protocols : Refluxing solvents over molecular sieves.
  • Deuterated Solvents : Use CDCl₃ for NMR to avoid overlapping proton signals.
  • Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes . Documentation of all experimental conditions (e.g., humidity levels) is critical for reproducibility .

Q. What experimental designs mitigate hydrolysis of this compound in aqueous-phase applications?

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to exclude moisture.
  • Protecting Groups : Introduce hydrophobic substituents (e.g., silyl ethers) to shield the Ge center.
  • Kinetic Studies : Monitor hydrolysis rates via pH titration or conductivity measurements to identify optimal pH windows (<6.5) .

Q. How can computational chemistry enhance the study of this compound’s electronic structure and reactivity?

  • DFT Calculations : Model ligand-exchange energetics (e.g., Ge-O bond dissociation energies).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents.
  • NBO Analysis : Quantify hyperconjugative interactions between Ge and ethoxy ligands . Validate computational results with experimental X-ray crystallography (where feasible) to refine force fields.

Q. What methodologies ensure reproducibility in synthesizing this compound-based nanomaterials?

  • Standardized Protocols : Precisely control Ge(OEt)₄:precursor ratios (e.g., 1:2 for sol-gel composites).
  • In Situ Characterization : Use FTIR or Raman spectroscopy to monitor condensation reactions in real time.
  • Batch Testing : Compare yields and crystallinity (via XRD) across multiple synthetic replicates .

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